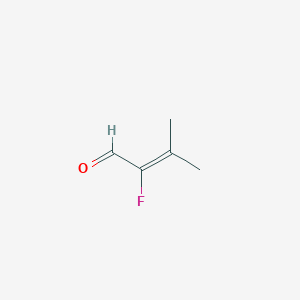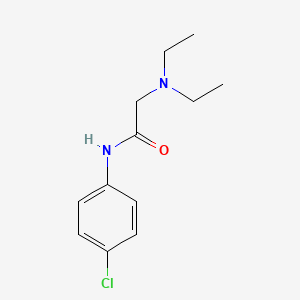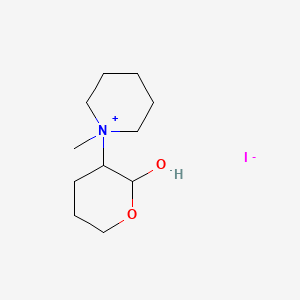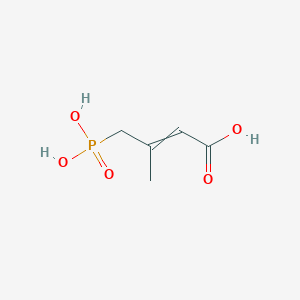![molecular formula C8H13NO4S B14489196 Methyl 3-[(N-acetylglycyl)sulfanyl]propanoate CAS No. 63630-60-4](/img/structure/B14489196.png)
Methyl 3-[(N-acetylglycyl)sulfanyl]propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-[(N-acetylglycyl)sulfanyl]propanoate is an organic compound that belongs to the class of esters. Esters are known for their pleasant odors and are often found in natural products such as fruits and flowers. This particular compound features a sulfanyl group, which is a sulfur atom bonded to a carbon atom, and an acetylglycyl group, which is derived from glycine, the simplest amino acid.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[(N-acetylglycyl)sulfanyl]propanoate typically involves the esterification of 3-mercaptopropanoic acid with N-acetylglycine. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can optimize the reaction conditions and minimize the formation of by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 3-[(N-acetylglycyl)sulfanyl]propanoate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form a sulfoxide or sulfone.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The acetyl group can be substituted with other acyl groups through nucleophilic acyl substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Acyl chlorides or anhydrides in the presence of a base like pyridine are often used.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various acyl derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl 3-[(N-acetylglycyl)sulfanyl]propanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential role in biochemical pathways involving sulfur-containing compounds.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Methyl 3-[(N-acetylglycyl)sulfanyl]propanoate involves its interaction with various molecular targets. The sulfanyl group can participate in redox reactions, influencing cellular oxidative stress levels. The acetylglycyl moiety can interact with enzymes and receptors, modulating their activity. The ester group can undergo hydrolysis, releasing active metabolites that exert biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 3-mercaptopropanoate: Lacks the acetylglycyl group, making it less complex.
N-acetylglycine: Does not contain the ester or sulfanyl groups.
Methyl 3-[(N-acetylcysteinyl)sulfanyl]propanoate: Contains a cysteine-derived moiety instead of glycine.
Uniqueness
Methyl 3-[(N-acetylglycyl)sulfanyl]propanoate is unique due to its combination of an ester, sulfanyl, and acetylglycyl groups. This combination allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
63630-60-4 |
|---|---|
Molekularformel |
C8H13NO4S |
Molekulargewicht |
219.26 g/mol |
IUPAC-Name |
methyl 3-(2-acetamidoacetyl)sulfanylpropanoate |
InChI |
InChI=1S/C8H13NO4S/c1-6(10)9-5-8(12)14-4-3-7(11)13-2/h3-5H2,1-2H3,(H,9,10) |
InChI-Schlüssel |
KIWSMYNBKDPRAD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NCC(=O)SCCC(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


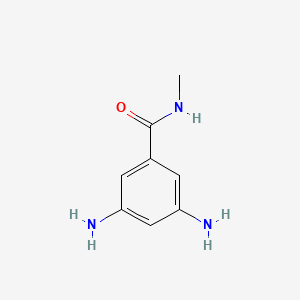

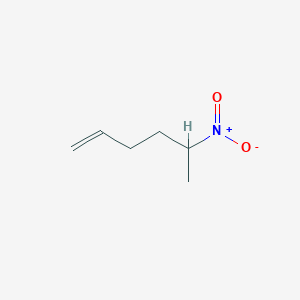
![2-{4-[4-(Trifluoromethyl)phenoxy]phenoxy}propanethioamide](/img/structure/B14489140.png)
![5-Bromo-6-(propan-2-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-2(1H)-one](/img/structure/B14489149.png)
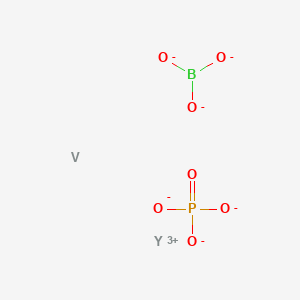
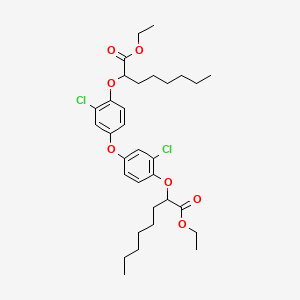
![2-Methyl-5-(propan-2-yl)spiro[5.5]undeca-2,7-diene-1,9-dione](/img/structure/B14489164.png)
